![molecular formula C18H17F3N4O2 B2971199 2-(1H-indol-3-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1396857-43-4](/img/structure/B2971199.png)
2-(1H-indol-3-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-3-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H17F3N4O2 and its molecular weight is 378.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized through various chemical reactions, demonstrating the versatility of its chemical structure for further modification and application in scientific research. For example, a related compound synthesized using click chemistry showed significant thermal stability and was characterized using various spectroscopic methods, including IR, NMR, and MS studies. The detailed structural analysis through single-crystal XRD and Hirshfeld surfaces computational method provided insights into the intercontacts within the crystal structure, which is crucial for understanding the compound's properties and potential applications (Govindhan et al., 2017).
Biological Activities
The indole and oxadiazole moieties present in this compound suggest its potential for biological activities. Synthesized derivatives of similar compounds have demonstrated antimicrobial activities, highlighting their potential use in developing new antimicrobial agents. For instance, novel indole-based 1,3,4-oxadiazoles have been synthesized and found to exhibit significant antibacterial and antifungal activities, suggesting that derivatives of the target compound could also possess similar bioactivities (Nagarapu & Pingili, 2014).
Potential for Neurodegenerative Disease Treatment
The indole derivatives' interaction with the NMDA receptor and their antioxidant properties indicate potential applications in treating neurodegenerative diseases. Specifically, compounds like 2-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethanone have shown to be dual-effective neuroprotective agents, suggesting that the target compound could be explored for similar neuroprotective effects (Buemi et al., 2013).
Antimicrobial Activity
The synthesis of related compounds and their subsequent testing for antimicrobial activity provide a basis for exploring the target compound's potential in this area. The antimicrobial efficacy of various synthesized derivatives against bacteria and fungi implies that the compound , with its structural similarities, could be a candidate for developing new antimicrobial agents (Salimon et al., 2011).
properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2/c19-18(20,21)17-24-23-16(27-17)11-5-7-25(8-6-11)15(26)9-12-10-22-14-4-2-1-3-13(12)14/h1-4,10-11,22H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGLCDWPNCYIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.